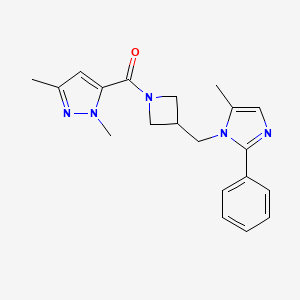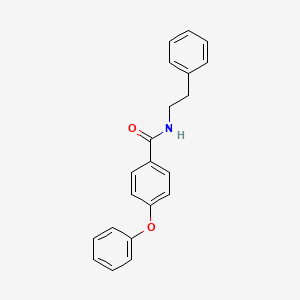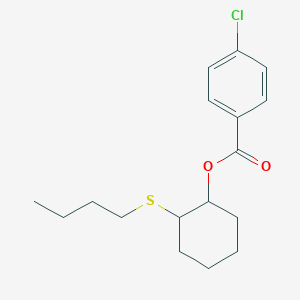![molecular formula C27H24N4O6 B11110242 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B11110242.png)
N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, an indole moiety, and a phenoxyacetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling through hydrazinecarbonyl linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are designed to optimize reaction conditions, minimize impurities, and ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include drug development and studying its effects on various biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide include:
Uniqueness
What sets N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its structure provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C27H24N4O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]imino-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C27H24N4O6/c1-17-5-4-6-19(11-17)35-15-25(33)28-13-24(32)29-30-26-20-7-2-3-8-21(20)31(27(26)34)14-18-9-10-22-23(12-18)37-16-36-22/h2-12,34H,13-16H2,1H3,(H,28,33) |
InChI Key |
RKKCQIJSAUWTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-4-fluorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11110161.png)
![6-Methyl-4-oxo-3-[2-(pyrrolidin-1-YL)ethyl]-N-(6-sulfamoylpyridin-3-YL)-3H,4H-furo[2,3-D]pyrimidine-5-carboxamide](/img/structure/B11110170.png)

![2-Phenyl-N'-[(E)-(quinolin-7-YL)methylidene]acetohydrazide](/img/structure/B11110186.png)
![N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11110191.png)
![2-bromo-4-chloro-6-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]phenol](/img/structure/B11110192.png)
![N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11110206.png)
![2-(2-Methoxy-5-nitro-phenyl)-5-naphthalen-1-yl-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B11110209.png)

![N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11110220.png)
![2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one](/img/structure/B11110231.png)
![N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11110245.png)

![5-[(2-Hydroxy-5-methyl-3-nitrophenyl)methyl]furan-2-carboxylic acid](/img/structure/B11110259.png)
